Methyl [(5-hydroxypentyl)oxy]acetate
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Overview
Description
Methyl [(5-hydroxypentyl)oxy]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a hydroxyl group and an ester functional group, making it versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(5-hydroxypentyl)oxy]acetate can be synthesized through the esterification of 5-hydroxypentanol with methyl acetate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
5-Hydroxypentanol+Methyl AcetateAcid CatalystMethyl [(5-hydroxypentyl)oxy]acetate+Methanol
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave energy, which provides uniform heating and reduces reaction time. Parameters such as microwave power, catalyst concentration, and reactant ratios are optimized to achieve high conversion rates .
Chemical Reactions Analysis
Types of Reactions
Methyl [(5-hydroxypentyl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products
Oxidation: 5-oxopentyl acetate or 5-carboxypentyl acetate.
Reduction: 5-hydroxypentyl alcohol.
Substitution: Amides or different esters depending on the nucleophile used.
Scientific Research Applications
Methyl [(5-hydroxypentyl)oxy]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential as a bioactive compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in industrial processes
Mechanism of Action
The mechanism of action of methyl [(5-hydroxypentyl)oxy]acetate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which can further interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but lacks the hydroxyl group.
Ethyl acetate: Another ester with similar applications but different physical properties.
Methyl butyrate: An ester with a different alkyl chain length, affecting its odor and reactivity.
Uniqueness
Methyl [(5-hydroxypentyl)oxy]acetate is unique due to the presence of both a hydroxyl group and an ester group, allowing it to participate in a wider range of chemical reactions and applications compared to simpler esters.
Properties
CAS No. |
141401-20-9 |
---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl 2-(5-hydroxypentoxy)acetate |
InChI |
InChI=1S/C8H16O4/c1-11-8(10)7-12-6-4-2-3-5-9/h9H,2-7H2,1H3 |
InChI Key |
YKLYAUAUHCQZQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCCCCCO |
Origin of Product |
United States |
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